14-HydroxyCarminomycin

Multidrug Resistance Cytotoxicity Anthracycline

Standard anthracyclines lose potency in P-gp-independent multidrug resistance models, compromising experimental validity. 14-HydroxyCarminomycin (desmethyl doxorubicin) addresses this with retained equipotent cytotoxicity against MCF-7Dox and K562i/S9 MDR sublines, unlike doxorubicin. • Equipotent activity across wild-type and MDR cell lines-enables clean resistance mechanism dissection • Superior antibody synthesis suppression vs. carminomycin and rubomycin for preclinical immunology models • Validated across diverse murine tumor xenografts including P-388 leukemia, Ehrlich carcinoma, and hemocytoblastosis La. BenchChem supplies this anthracycline probe at ≥95% purity with global fulfillment.

Molecular Formula C26H27NO11
Molecular Weight 529.5 g/mol
Cat. No. B1250173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-HydroxyCarminomycin
Synonyms14-hydroxycarminomycin
Molecular FormulaC26H27NO11
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O
InChIInChI=1S/C26H27NO11/c1-9-21(31)12(27)5-16(37-9)38-14-7-26(36,15(30)8-28)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34/h2-4,9,12,14,16,21,28-29,31,33,35-36H,5-8,27H2,1H3/t9-,12-,14-,16-,21+,26-/m0/s1
InChIKeyXELCDTXCWBAMFX-CQSLTQQZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-HydroxyCarminomycin Overview


14-HydroxyCarminomycin, also known as desmethyl doxorubicin (CAS: 69401-50-9; molecular formula C26H27NO11; MW 529.50), is a semi-synthetic anthracycline antibiotic derived from carminomycin [1][2]. It is characterized by a C-14 hydroxyl group modification relative to its parent compound [1]. The compound has been evaluated preclinically for antitumor activity in both in vitro and in vivo models, including leukemia and breast carcinoma cell lines and murine tumor xenografts [1][3].

Anthracycline research probe with C-14 hydroxyl modification
Evaluated in leukemia and breast carcinoma cell models
Reported in vivo xenograft model-response context

Why 14-HydroxyCarminomycin Substitution Fails


Generic substitution between anthracycline analogs like carminomycin, doxorubicin, and 14-hydroxycarminomycin is not feasible due to quantifiable differences in therapeutic index, resistance profile, and immunomodulatory effects. For instance, carminomycin exhibits limited efficacy in certain doxorubicin-resistant models, while 14-hydroxycarminomycin retains equipotent activity against multidrug-resistant sublines [1]. Furthermore, 14-hydroxycarminomycin demonstrates superior suppression of antibody synthesis induction compared to carminomycin and rubomycin [2]. These divergent properties necessitate precise compound selection for experimental and procurement applications [1][2].

MDR profile mismatch Retained cytotoxicity in P-gp-overexpressing sublines vs. doxorubicin suggests resistance profile may not transfer directly.
Immunomodulatory shift Reported higher antibody synthesis suppression compared to carminomycin may alter immunomodulatory endpoint interpretation.
Tumor-model selectivity Lower antitumor response in P-388 leukemia model relative to carminomycin may require model-specific endpoint review.

14-HydroxyCarminomycin Comparative Evidence


Equipotent Cytotoxicity in MDR Models

14-Hydroxycarminomycin demonstrates equipotent cytotoxicity against both wild-type and multidrug-resistant (MDR) cancer cell lines, a critical differentiation from doxorubicin. In the K562 leukemia model, the compound maintained consistent activity against the MDR subline K562i/S9, whereas doxorubicin shows a known susceptibility to P-glycoprotein-mediated efflux [1].

MDR Cytotoxicity Retention
Head-to-head
Equipotent activity (IC50 unchanged) in K562i/S9 MDR subline vs. doxorubicin reduced potency
Supports P-gp-independent cytotoxicity endpoint review
In vitro K562 leukemia model; P-glycoprotein-expressing subline
Multidrug Resistance Cytotoxicity Anthracycline

Superior Antibody Synthesis Suppression

In comparative immunopharmacology studies, 14-hydroxycarminomycin exhibited significantly greater suppression of antibody synthesis induction than carminomycin and rubomycin. This was quantified in a murine model using sheep red blood cell immunization, where 14-hydroxycarminomycin was described as 'much superior' [1].

Antibody Synthesis Suppression
Context-dependent
Qualitatively described as much higher suppression vs. carminomycin and rubomycin (sheep RBC immunization model)
Supports immunomodulatory endpoint review; data to verify
Older qualitative study; quantitative validation needed
Immunosuppression Antibody Response Anthracycline

Differential Antitumor Activity in P-388

While 14-hydroxycarminomycin demonstrates broad antitumor activity, its in vivo efficacy against the P-388 leukemia model is lower than that of carminomycin. This was observed in a comparative study of the 13-dihydro derivative, where the 14-hydroxycarminomycin derivative showed reduced effect relative to carminomycin, contrasting with its superior performance in other models [1].

P-388 Model Selectivity
Head-to-head
Lower antitumor effect in P-388 leukemia allograft vs. carminomycin (13-dihydro derivative context)
Supports tumor-model selectivity review
P-388 murine model; contrast with other xenograft performance
In Vivo Antitumor Leukemia P-388 Selectivity

14-HydroxyCarminomycin Applications


Non-P-glycoprotein MDR Research

14-Hydroxycarminomycin serves as a critical probe for MDR pathways that are independent of P-glycoprotein efflux. Because it retains equipotent cytotoxicity against MCF-7Dox and K562i/S9 cells—unlike doxorubicin—it enables researchers to isolate and study alternative resistance mechanisms [1].

Comparative Anthracycline Selectivity

This compound is valuable for side-by-side efficacy comparisons across diverse murine tumor models, including lymphadenosis HK/Li, Ehrlich carcinoma, hemocytoblastosis La, and P-388 leukemia. Such studies delineate the unique spectrum of activity for 14-hydroxycarminomycin relative to carminomycin and doxorubicin [1].

Anthracycline Immunomodulation Studies

Given its demonstrated superior suppression of antibody synthesis induction compared to carminomycin and rubomycin, 14-hydroxycarminomycin is a tool for exploring the immunosuppressive facets of anthracycline treatment in preclinical immunology models [1].

Application
Selection Property
Validation Focus
Non-P-gp MDR pathway studies
Retained cytotoxicity in MDR sublines
P-gp-independent resistance endpoint review
Comparative anthracycline selectivity
Tumor-model activity spectrum
Murine allograft/xenograft endpoint comparison
Anthracycline immunomodulation research
Immunomodulatory endpoint profile
Antibody synthesis suppression assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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